N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide

Chemical Procurement Purity Comparison Building Block Quality

For kinase inhibitor programs requiring a neutral hinge-binding motif, generic pyridine or phenyl analogs introduce unwanted charge or lack H-bonding capacity, leading to poor permeability. N-Methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide (CAS 1316218-42-4) at 98% purity solves this. - Pyrazine pKa ~0.65 ensures an uncharged state at physiological pH, enhancing passive permeability vs. pyridine (pKa ~5.23). - Dual H-bond acceptor topology enables a distinct kinase hinge binding mode not possible with single-acceptor heterocycles. - 98% purity specification reduces assay artifacts from trace metal catalysts or side products common in 95% batches. - Enantiopure procurement enables diastereoselective transformations; the compound also acts as a multidentate ligand for coordination polymers.

Molecular Formula C10H14N4O
Molecular Weight 206.24 g/mol
CAS No. 1316218-42-4
Cat. No. B1399366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide
CAS1316218-42-4
Molecular FormulaC10H14N4O
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCNC(=O)C1(CCCN1)C2=NC=CN=C2
InChIInChI=1S/C10H14N4O/c1-11-9(15)10(3-2-4-14-10)8-7-12-5-6-13-8/h5-7,14H,2-4H2,1H3,(H,11,15)
InChIKeyUOVQPIFJCFXMRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide: Key Pyrrolidine Carboxamide Intermediate


N-Methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide is a heterocyclic building block belonging to the pyrrolidine-2-carboxamide class, defined by a pyrazin-2-yl substituent at the 2-position and an N-methyl carboxamide terminal group . With a molecular formula of C₁₀H₁₄N₄O and a molecular weight of 206.24 g/mol, this compound is primarily supplied as a research intermediate for medicinal chemistry and agrochemical discovery . The pyrazine ring introduces distinct electronic and hydrogen-bonding properties that differentiate it from simple phenyl or pyridine congeners.

Why Generic Heteroaryl Analogues Cannot Replace It


Generic substitution with structurally similar pyrrolidine carboxamides (e.g., pyridin-2-yl or phenyl analogues) fails because the pyrazine ring confers a uniquely low basicity (pKa ~0.65) and dual hydrogen-bond-acceptor capacity that pyridine (pKa ~5.23, single acceptor) or phenyl (no acceptor) cannot replicate [1]. These physicochemical disparities directly impact solubility, target engagement at physiological pH, and metabolic stability [2]. Even the N-methyl versus primary amide modification influences lipophilicity and hydrogen-bond donor count, making the compound non-interchangeable with its des-methyl variant.

Quantitative Differentiation Parameters


Purity Specification Advantage

Commercially, N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide is available at a minimum purity of 98% (HPLC) from major suppliers such as Leyan and MolCore . In contrast, the structurally analogous 2-(pyrazin-2-yl)pyrrolidine-2-carboxylic acid (CAS 82530-96-9) and many standard pyrrolidine-2-carboxamide intermediates are typically listed at 95% purity . This +3% absolute purity difference reduces the mass fraction of unidentified impurities from ≤5% to ≤2%, which is critical for reproducible structure-activity relationship (SAR) studies.

Chemical Procurement Purity Comparison Building Block Quality

Pyrazine vs. Pyridine Basicity

The pyrazine ring in the target compound has a conjugate acid pKₐ of approximately 0.65, meaning it remains predominantly unprotonated at physiological pH (7.4) [1]. In contrast, the pyridine analogue (pKₐ ≈ 5.23) would be partially protonated (~0.7% ionized) under the same conditions [2]. This difference in ionization state alters solubility, membrane permeability, and target binding thermodynamics, making the pyrazine-containing compound a mechanistically distinct tool molecule.

Physicochemical Property pKa Solubility

Hydrogen-Bond Acceptor Count

The pyrazine moiety provides two sp²-hybridized nitrogen atoms capable of acting as hydrogen-bond acceptors, while common comparator heterocycles such as pyridine offer only one . This dual-acceptor topology enables bifurcated hydrogen bonds or simultaneous engagement of two donor groups, a feature not available with phenyl (zero acceptors) or pyridinyl (one acceptor) analogues. This can be critical in crystal packing, protein-ligand interactions, and coordination chemistry.

Hydrogen Bonding Molecular Recognition Crystal Engineering

Chiral Center for Asymmetric Synthesis

The target compound incorporates a stereogenic center at the 2-position of the pyrrolidine ring (attached to pyrazine, carboxamide, and two ring methylene groups), rendering it a chiral molecule . While many commercial pyrrolidine-2-carboxamide analogues also possess this chiral center, the combination with the pyrazine substituent creates a unique chiral environment. In enantiopure form, this compound can serve as a chiral auxiliary or ligand precursor; the racemate may be used where stereochemistry is less critical. Comparators lacking a chiral center (e.g., 4-substituted piperidine carboxamides) or with alternative chiral frameworks may give divergent diastereoselectivity.

Chiral Building Block Asymmetric Synthesis Stereochemistry

Optimal Application Scenarios


Fragment-Based Lead Discovery with Low-Basicity Hinge Binders

In kinase inhibitor programs where a neutral hinge-binding motif at physiological pH is desired, the pyrazine ring's pKₐ of 0.65 ensures the compound remains uncharged, improving passive permeability and reducing P-glycoprotein recognition relative to pyridine-based fragments [1]. The dual hydrogen-bond acceptor topology of pyrazine also enables a distinct binding mode to the kinase hinge region compared to single-acceptor heterocycles.

High-Fidelity SAR Studies Requiring High-Purity Building Blocks

For structure-activity relationship campaigns where small impurity-derived artifacts can confound biological readouts, the 98% purity specification (versus 95% alternatives) provides a measurable quality advantage [1]. This is particularly relevant in cellular assays where trace metal catalysts or side products from lower-purity batches may induce false positives.

Synthesis of Chiral Pyrrolidine-Based Ligands

The stereogenic center at the pyrrolidine 2-position allows the compound to serve as a precursor for chiral ligands or organocatalysts [1]. When procured in enantiopure form, it enables diastereoselective transformations that are inaccessible with achiral piperidine or simple phenyl analogues.

Coordination Chemistry and Metal-Organic Frameworks

Owing to the two nitrogen donors of the pyrazine ring and the potential participation of the carboxamide oxygen, this compound can act as a multi-dentate ligand for transition metals [1]. This capability is absent in phenyl-substituted analogues and differs from pyridinyl versions that offer only one nitrogen donor, making it suitable for constructing 1D chain or 2D network coordination polymers.

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